2,4-Dicyano-3-ethyl-3-methylglutarimide

Beschreibung

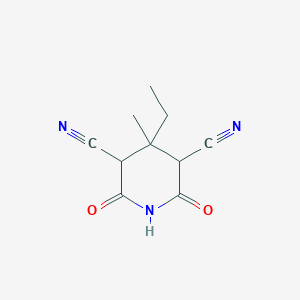

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-ethyl-4-methyl-2,6-dioxopiperidine-3,5-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-3-10(2)6(4-11)8(14)13-9(15)7(10)5-12/h6-7H,3H2,1-2H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISARNQWKABTJEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(C(=O)NC(=O)C1C#N)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40921083 | |

| Record name | 4-Ethyl-6-hydroxy-4-methyl-2-oxo-2,3,4,5-tetrahydropyridine-3,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40921083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1135-62-2 | |

| Record name | 3,5-Piperidinedicarbonitrile, 2,6-dioxo-4-ethyl-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001135622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1135-62-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147025 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Ethyl-6-hydroxy-4-methyl-2-oxo-2,3,4,5-tetrahydropyridine-3,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40921083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dicyano-3-ethyl-3-methylglutarimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dicyano-3-ethyl-3-methylglutarimide (CAS 1135-62-2)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2,4-Dicyano-3-ethyl-3-methylglutarimide, a heterocyclic compound belonging to the glutarimide class. While specific research on this molecule is limited, this document synthesizes available data on its chemical properties and draws insights from structurally related compounds to explore its potential synthesis, biological activities, and research applications.

Core Molecular Profile

2,4-Dicyano-3-ethyl-3-methylglutarimide is a derivative of piperidine-2,6-dione, characterized by the presence of two cyano groups at the 2 and 4 positions and ethyl and methyl substituents at the 3-position.[1][2] Its chemical structure suggests a compound with potential for diverse chemical reactions and biological interactions.

| Property | Value | Source |

| CAS Number | 1135-62-2 | [1][] |

| Molecular Formula | C₁₀H₁₁N₃O₂ | [1][4] |

| Molecular Weight | 205.21 g/mol | [4] |

| Synonyms | 4-Ethyl-4-methyl-2,6-dioxopiperidine-3,5-dicarbonitrile, 2,6-Dioxo-4-Ethyl-4-Methyl-5-Piperidinedicarbonitrile, 3,5-Dicyano-4,4-Methylethylglutarimide | [1] |

| Physical State | Typically a solid at room temperature. | [1] |

| Solubility | Expected to be more soluble in organic solvents than in water due to the presence of ethyl and methyl groups. | [1] |

Synthesis and Chemical Reactivity

Proposed Synthetic Pathway

A potential synthesis could involve a Michael addition reaction. The key starting materials would be ethyl cyanoacetate and 2-cyano-2-methylbutanenitrile, reacting in the presence of a base such as sodium ethoxide. The subsequent cyclization of the intermediate would yield the desired glutarimide ring.

Experimental Protocol: Proposed Synthesis

-

Step 1: Base Preparation: Dissolve sodium metal in anhydrous ethanol to prepare a solution of sodium ethoxide.

-

Step 2: Michael Addition: To the sodium ethoxide solution, add ethyl cyanoacetate followed by the dropwise addition of 2-cyano-2-methylbutanenitrile. The reaction mixture is stirred at room temperature to facilitate the Michael addition.

-

Step 3: Cyclization and Work-up: The reaction mixture is then heated under reflux to promote intramolecular cyclization. After cooling, the mixture is poured into water and acidified with a mineral acid (e.g., HCl) to precipitate the crude product.

-

Step 4: Purification: The crude solid is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

The presence of two cyano groups and an imide functional group makes 2,4-Dicyano-3-ethyl-3-methylglutarimide a reactive molecule and a potentially useful intermediate in organic synthesis.[1] The glutarimide ring itself is a critical scaffold in many pharmacologically active compounds, often serving as a handle for further chemical modifications.[6][7]

Diagram of Proposed Synthesis

Caption: Proposed synthetic workflow for 2,4-Dicyano-3-ethyl-3-methylglutarimide.

Potential Biological Activity and Therapeutic Relevance

Direct pharmacological data for 2,4-Dicyano-3-ethyl-3-methylglutarimide is not currently published. However, the glutarimide scaffold is central to a class of highly significant therapeutic agents, particularly immunomodulatory drugs (IMiDs) like thalidomide and lenalidomide.[7]

Interaction with Cereblon (CRBN)

The glutarimide moiety of lenalidomide is known to be responsible for its binding to the E3 ubiquitin ligase substrate receptor cereblon (CRBN).[2][8] This interaction leads to the targeted degradation of specific proteins, a mechanism that is being actively explored in the development of novel therapeutics, including Proteolysis Targeting Chimeras (PROTACs) and molecular glues.[6][9] Given the structural similarity, it is plausible that 2,4-Dicyano-3-ethyl-3-methylglutarimide could also interact with CRBN, potentially modulating its activity. However, empirical validation is necessary to confirm this hypothesis.

Diagram of Glutarimide Interaction with the Ubiquitin-Proteasome System

Caption: General mechanism of CRBN-mediated protein degradation by glutarimide compounds.

Central Nervous System (CNS) and Autonomic Effects

Studies on other synthetic glutarimide derivatives have revealed a range of effects on the central and autonomic nervous systems. Some compounds with a piperidine moiety have shown ganglionic stimulant activity, while others with different substitutions have exhibited depressor or hypnotic effects.[1][10] Toxicity studies on some glutarimide compounds have shown that high doses can induce convulsions and respiratory paralysis in animal models.[1] The specific substitutions on the glutarimide ring, such as the dicyano, ethyl, and methyl groups in the case of CAS 1135-62-2, would be critical in determining its pharmacological and toxicological profile.

Analytical Methodologies

For the characterization and analysis of 2,4-Dicyano-3-ethyl-3-methylglutarimide, a suite of standard analytical techniques would be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for confirming the chemical structure, including the connectivity of the ethyl and methyl groups and the positions of the cyano groups.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and molecular weight of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be useful for identifying the characteristic functional groups, such as the C≡N stretch of the cyano groups and the C=O stretch of the imide.

-

Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be employed for assessing the purity of the synthesized compound. Chiral chromatography could be relevant for separating enantiomers if the synthesis results in a racemic mixture.[11]

Future Research Directions and Applications

2,4-Dicyano-3-ethyl-3-methylglutarimide represents an under-explored molecule within a pharmacologically significant class of compounds. Future research could focus on several key areas:

-

Definitive Synthesis and Characterization: The development and publication of a robust and reproducible synthetic protocol, along with comprehensive spectroscopic and crystallographic characterization.

-

Biological Screening: Systematic screening for biological activity, including its potential as a CRBN ligand, and its effects on various cell lines to identify any cytotoxic, immunomodulatory, or other pharmacological properties.

-

Medicinal Chemistry: Utilization as a scaffold for the synthesis of new derivatives with potentially improved biological activities and drug-like properties.

Given its structural features, this compound is a useful research chemical for exploring the structure-activity relationships of glutarimide derivatives.[]

References

- Patel, N. B., Jindal, M. N., & Patel, V. K. (1978). Ganglionic action of some newly synthesized glutarimide compounds. Arzneimittel-Forschung, 28(7), 1071-5.

- Kabir, F., Sonobe, T., Zhu, Q., Vallavoju, N., Amako, Y., & Woo, C. M. (2025). Investigation of Glutarimide N-Alkylated Derivatives of Lenalidomide. ACS Chemical Biology.

- Fischer, E. S., Böhm, K., Lydeard, J. R., et al. (2014). Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide.

- Ito, T., Ando, H., Suzuki, T., et al. (2010). Identification of a primary target of thalidomide teratogenicity. Science, 327(5971), 1345-1350.

- Chamberlain, P. P., & Hamann, L. G. (2019). Development of targeted protein degradation therapeutics.

- Wang, Y., et al. (2025). Hydrogen/Deuterium Exchange for Chiral Stability Assessment in Acidic Methine-Containing Compounds. Analytical Chemistry.

- Synthesis of 4,4-Dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile. ChemicalBook.

- 2,4-Dicyano-3-ethyl-3-methylglutarimide. BOC Sciences.

- Glutarimide-containing polyketides: biosynthesis, discovery, and applic

- Glutarimide. Wikipedia.

- Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification.

- 2,4-DICYANO-3-ETHYL-3-METHYLGLUTARIMIDE. ChemicalBook.

- Pharmacology of new glutarimide compounds. PubMed.

Sources

- 1. Pharmacology of new glutarimide compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 4. 2,4-DICYANO-3-ETHYL-3-METHYLGLUTARIMIDE [m.chemicalbook.com]

- 5. 4,4-Dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile synthesis - chemicalbook [chemicalbook.com]

- 6. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glutarimide - Wikipedia [en.wikipedia.org]

- 8. Investigation of Glutarimide N-Alkylated Derivatives of Lenalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. N-Boc-α-diazo glutarimide as efficient reagent for assembling N-heterocycle-glutarimide diads via Rh(II)-catalyzed N–H insertion reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ganglionic action of some newly synthesized glutarimide compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

physical and chemical properties of 2,4-Dicyano-3-ethyl-3-methylglutarimide

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dicyano-3-ethyl-3-methylglutarimide

Authored by: Gemini, Senior Application Scientist

Introduction: 2,4-Dicyano-3-ethyl-3-methylglutarimide (CAS No. 1135-62-2) is a specialized chemical compound belonging to the glutarimide class.[1] Its unique structure, featuring a quaternary carbon, a glutarimide ring, and two nitrile groups, makes it a subject of interest for synthetic chemists. This guide provides a comprehensive overview of its known physical and chemical properties, theoretical spectroscopic characteristics, and its role as a research chemical. The information herein is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Molecular Structure and Identification

The foundational step in understanding any chemical entity is to define its structure and identifiers. 2,4-Dicyano-3-ethyl-3-methylglutarimide is a heterocyclic compound with a piperidine-2,6-dione core, substituted with ethyl, methyl, and cyano groups.

Chemical Structure

The molecular structure is defined by a central six-membered glutarimide ring. A key feature is the quaternary carbon at position 3, bonded to both an ethyl and a methyl group. Two cyano (nitrile) groups are attached at positions 2 and 4 of the glutarimide ring.

Caption: Molecular structure of 4-Ethyl-4-methyl-2,6-dioxopiperidine-3,5-dicarbonitrile.

Chemical Identifiers

Summarizing all quantitative data into clearly structured tables for easy comparison.

| Identifier | Value | Source |

| CAS Number | 1135-62-2 | [1][2][3][][5][6] |

| Molecular Formula | C₁₀H₁₁N₃O₂ | [1][3][5][6] |

| Molecular Weight | 205.21 g/mol | [6] |

| Synonyms | 4-Ethyl-4-methyl-2,6-dioxopiperidine-3,5-dicarbonitrile, 3,5-Dicyano-4,4-methylethylglutarimide, 2,6-Dioxo-4-ethyl-4-methyl-5-piperidinedicarbonitrile | [1] |

| InChI | InChI=1S/C10H11N3O2/c1-3-10(2)6(4-11)8(14)13-9(15)7(10)5-12/h6-7H,3H2,1-2H3,(H,13,14,15) | [1][3] |

| InChIKey | ISARNQWKABTJEY-UHFFFAOYSA-N | [3] |

| SMILES | CCC1(C)C(C#N)C(=O)NC(=O)C1C#N | [3] |

Physical Properties

The physical properties of a compound are critical for determining its handling, storage, and application requirements.

| Property | Value | Source |

| Physical State | Solid at room temperature. | [1] |

| Melting Point | 183-187 °C | [2] |

| Solubility | More soluble in organic solvents than in water. | [1] |

Expert Insights: The relatively high melting point of 183-187 °C is indicative of a stable crystalline lattice structure, likely reinforced by intermolecular hydrogen bonding via the imide (N-H) group and dipole-dipole interactions from the carbonyl and nitrile functionalities. The presence of both polar (imide, nitrile) and non-polar (ethyl, methyl) groups gives the molecule an amphiphilic character, explaining its preferential solubility in organic solvents where both types of interactions can be accommodated.

Chemical and Spectroscopic Properties

The reactivity and identity of the compound are dictated by its functional groups.

Chemical Reactivity

The molecule's chemistry is dominated by three key functional groups:

-

Glutarimide Ring: The imide group (-C(O)NHC(O)-) is a crucial feature. The nitrogen-bound proton is weakly acidic and can be deprotonated by a suitable base. The carbonyl groups are susceptible to nucleophilic attack.

-

Nitrile Groups (-C≡N): These groups are versatile handles for chemical transformations. They can be hydrolyzed to carboxylic acids or amides, or reduced to primary amines.

-

Quaternary Carbon: The C4 position, bearing the ethyl and methyl groups, is sterically hindered, which can influence the reactivity of adjacent functional groups.

This compound is noted for its utility as an intermediate in organic synthesis.[1] Chemists can leverage the nitrile and imide functionalities to build more complex molecular architectures, making it a valuable starting material.

Spectroscopic Analysis

While comprehensive, peer-reviewed spectral data for this specific molecule is not widely published, we can predict its characteristic spectroscopic signatures based on its structure. This theoretical analysis is crucial for researchers in verifying the identity and purity of synthesized samples.

-

Infrared (IR) Spectroscopy:

-

~3200 cm⁻¹ (N-H stretch): A broad to medium peak characteristic of the imide N-H bond.

-

~2250 cm⁻¹ (C≡N stretch): A sharp, strong peak indicating the presence of the nitrile groups.

-

~1700-1750 cm⁻¹ (C=O stretch): Two strong, sharp peaks corresponding to the symmetric and asymmetric stretching of the imide carbonyl groups.

-

~2900-3000 cm⁻¹ (C-H stretch): Peaks corresponding to the sp³ C-H bonds of the ethyl and methyl groups.

-

-

¹H NMR Spectroscopy (Proton NMR):

-

~8-10 ppm (singlet, 1H): The imide proton (N-H), which may be broad.

-

~3.5-4.0 ppm (doublet, 2H): The two CH protons at the C3 and C5 positions, adjacent to the nitrile groups.

-

~1.5-2.0 ppm (quartet, 2H): The -CH₂- protons of the ethyl group.

-

~1.0-1.5 ppm (singlet, 3H): The protons of the methyl group directly on the C4.

-

~0.8-1.2 ppm (triplet, 3H): The terminal -CH₃ protons of the ethyl group.

-

-

¹³C NMR Spectroscopy (Carbon NMR):

-

~165-175 ppm: Two signals for the carbonyl carbons (C2, C6).

-

~115-125 ppm: Two signals for the nitrile carbons (C≡N).

-

~40-50 ppm: Signal for the quaternary carbon (C4).

-

~30-40 ppm: Two signals for the methine carbons (C3, C5).

-

~25-35 ppm: Signal for the methylene carbon (-CH₂-) of the ethyl group.

-

~15-25 ppm: Signal for the methyl carbon (-CH₃) on C4.

-

~5-15 ppm: Signal for the terminal methyl carbon (-CH₃) of the ethyl group.

-

-

Mass Spectrometry: The monoisotopic mass is 205.08513 Da.[7] High-resolution mass spectrometry (HRMS) should confirm the elemental composition C₁₀H₁₁N₃O₂. Fragmentation patterns would likely involve the loss of ethyl, methyl, and cyano radicals.

Experimental Workflow: Compound Characterization

The following workflow outlines the standard procedure for the comprehensive characterization of a synthesized batch of 2,4-Dicyano-3-ethyl-3-methylglutarimide.

Caption: Standard workflow for the synthesis, purification, and characterization of a chemical compound.

Applications and Research Interest

2,4-Dicyano-3-ethyl-3-methylglutarimide is primarily classified as a useful research chemical.[] Its potential applications stem from its structural relationship to other biologically active glutarimide derivatives. For instance, the parent compound 3-ethyl-3-methylglutarimide (bemegride) is a known central nervous system stimulant and GABA receptor antagonist.[8][9]

While no specific drug development applications for the dicyano-derivative are documented in the provided search results, its role as a synthetic intermediate is clear.[1] Researchers may use it as a scaffold to synthesize novel compounds for screening in various assays, potentially exploring areas such as:

-

CNS Agents: Modifying the structure to mimic or antagonize the effects of other glutarimide-based drugs.

-

Antineoplastic Agents: The glutarimide core is present in drugs like thalidomide and its analogs, suggesting potential for derivatization.

-

Organic Synthesis: The dinitrile functionality allows for the construction of complex heterocyclic systems.

Safety and Handling

Specific safety and handling data (MSDS) for this compound were not found. However, based on its chemical structure, the following precautions are essential:

-

Toxicity: The presence of nitrile (-CN) groups warrants extreme caution. These compounds can be toxic if ingested, inhaled, or absorbed through the skin.

-

Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong acids, bases, and oxidizing agents.

Conclusion

2,4-Dicyano-3-ethyl-3-methylglutarimide is a well-defined chemical entity with established physical properties and a structure rich in chemical functionality. While its direct applications are not extensively documented, its value as a research chemical and a versatile intermediate in organic synthesis is significant. The theoretical spectroscopic data provided in this guide serves as a benchmark for researchers working with this compound. Further investigation is warranted to explore the full potential of this molecule and its derivatives in medicinal chemistry and materials science.

References

- 2 4-DICYANO-3-ETHYL-3-METHYLGLUTARIMIDE&. (n.d.). In Chemical Synthesis and Compound Information.

- 2,4-DICYANO-3-ETHYL-3-METHYLGLUTARIMIDE - ChemicalBook. (n.d.).

- 2,4-dicyano-3-ethyl-3-methylglutarimide - Stenutz. (n.d.).

- CAS 1135-62-2 2,4-Dicyano-3-ethyl-3-methylglutarimide - BOC Sciences. (n.d.).

- 2,4-Dicyano-3-ethyl-3-methylglutarimide - CHEMICAL POINT. (n.d.).

- 2,4-Dicyano-3-ethyl-3-methylglutarimide | CAS 1135-62-2 | SCBT. (n.d.).

- 3-ETHYL-3-METHYLGLUTARIMIDE 64-65-3 wiki - Guidechem. (n.d.).

- 2,4-dicyano-3-ethyl-3-methylglutarimide (C10H11N3O2) - PubChemLite. (n.d.).

- Bemegride | C8H13NO2 | CID 2310 - PubChem. (n.d.).

Sources

- 1. CAS 1135-62-2: 2 4-DICYANO-3-ETHYL-3-METHYLGLUTARIMIDE& [cymitquimica.com]

- 2. 2,4-DICYANO-3-ETHYL-3-METHYLGLUTARIMIDE [chemicalbook.com]

- 3. 2,4-dicyano-3-ethyl-3-methylglutarimide [stenutz.eu]

- 5. chemicalpoint.eu [chemicalpoint.eu]

- 6. scbt.com [scbt.com]

- 7. PubChemLite - 2,4-dicyano-3-ethyl-3-methylglutarimide (C10H11N3O2) [pubchemlite.lcsb.uni.lu]

- 8. Page loading... [wap.guidechem.com]

- 9. Bemegride | C8H13NO2 | CID 2310 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2,4-Dicyano-3-ethyl-3-methylglutarimide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the solubility of 2,4-Dicyano-3-ethyl-3-methylglutarimide. Acknowledging the scarcity of direct experimental data for this specific compound, this document synthesizes foundational solubility principles, predictive methodologies, and standardized experimental protocols to empower researchers in making informed decisions for solvent selection and solubility determination.

Introduction: Understanding 2,4-Dicyano-3-ethyl-3-methylglutarimide

2,4-Dicyano-3-ethyl-3-methylglutarimide (CAS No. 1135-62-2) is a solid organic compound belonging to the glutarimide class.[1][2] Its molecular structure, featuring two cyano groups, an imide functional group, and alkyl substituents (ethyl and methyl), dictates its chemical behavior.[1][3] With a molecular formula of C₁₀H₁₁N₃O₂ and a molecular weight of approximately 205.21 g/mol , its potential applications lie in organic synthesis and as a chemical intermediate.[1][4] The compound's melting point has been reported in the range of 183-187°C.[2][3]

The solubility of this compound is a critical parameter that influences its utility in various applications, including:

-

Drug Development: Solubility is a key determinant of a drug candidate's bioavailability and formulation possibilities.[5][6]

-

Chemical Synthesis: Understanding solubility is essential for reaction setup, controlling reaction rates, and product purification.[7]

-

Process Chemistry: Efficient crystallization and extraction processes rely heavily on accurate solubility data.[8]

Part 1: Theoretical Framework for Predicting Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[5] This means that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.

Molecular Structure Analysis

The structure of 2,4-Dicyano-3-ethyl-3-methylglutarimide contains both polar and non-polar regions:

-

Polar Moieties: The two cyano (-C≡N) groups and the glutarimide ring, with its two carbonyl (C=O) groups and an N-H bond, are highly polar. These groups can participate in strong dipole-dipole interactions and act as hydrogen bond acceptors (the nitrogen and oxygen atoms) and a hydrogen bond donor (the N-H proton).

-

Non-polar Moieties: The ethyl (-CH₂CH₃) and methyl (-CH₃) groups form a non-polar hydrocarbon region on the molecule.

This dual character suggests that the compound will not be readily soluble in entirely non-polar solvents like hexane, nor is it likely to be highly soluble in a highly polar protic solvent like water without other interventions. Its solubility will be highest in solvents that can effectively interact with both its polar and non-polar components.

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[9] This model deconstructs the total cohesive energy of a substance into three components:

-

δd: Energy from dispersion forces.

-

δp: Energy from dipolar intermolecular forces.

Each substance (solute and solvent) can be described by a point in a three-dimensional "Hansen space." The principle is that substances with closer HSP coordinates are more likely to be miscible.[10] While the specific HSP values for 2,4-Dicyano-3-ethyl-3-methylglutarimide are not published, they can be estimated using group contribution methods or specialized software. This allows for a rational, predictive screening of potential solvents.[12]

Predicted Solubility Profile

Based on the structural analysis, a qualitative prediction of solubility in different solvent classes can be made.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High | These solvents have strong dipole moments that can interact effectively with the cyano and imide groups. They do not compete for hydrogen bonding, allowing for strong solute-solvent interactions. |

| Polar Protic | Ethanol, Methanol, Water | Moderate to Low | Alcohols can act as both hydrogen bond donors and acceptors, interacting with the glutarimide ring. However, increasing alkyl chain length may decrease solubility. Water is likely a poor solvent due to the compound's significant non-polar character. |

| Non-polar | Hexane, Toluene, Diethyl Ether | Very Low | These solvents lack the polarity and hydrogen bonding capability to overcome the strong cohesive energy of the polar crystal lattice of the solute. Diethyl ether may show slight solubility due to its weak polarity. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have moderate polarity and can engage in dipole-dipole interactions, potentially offering a balance for solvating both the polar and non-polar parts of the molecule. |

This table represents predicted trends. Experimental verification is required for accurate quantitative data.

Part 2: Experimental Determination of Solubility

When precise solubility data is required, experimental measurement is essential. The isothermal shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility due to its reliability.[13][14]

Standard Protocol: Isothermal Shake-Flask Method

This protocol outlines the steps to determine the equilibrium solubility of 2,4-Dicyano-3-ethyl-3-methylglutarimide.

1. Preparation:

-

Select a range of solvents based on the predicted profile.

-

Ensure the compound is a pure, solid powder.

-

Prepare a series of vials or flasks for each solvent.

2. Equilibration:

-

Add an excess amount of the solid compound to a known volume of the solvent in each vial. The presence of undissolved solid at the end of the experiment is crucial.[14]

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker or agitator within a temperature-controlled environment (e.g., a 25°C water bath).

-

Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

3. Sample Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the sample through a fine-pore (e.g., 0.45 µm) syringe filter to remove all undissolved solid particles. This step is critical to avoid overestimation of solubility.

4. Analysis:

-

Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the compound in the diluted sample using a validated analytical technique, such as:

- High-Performance Liquid Chromatography (HPLC) with UV detection.

- UV-Vis Spectroscopy, provided the compound has a suitable chromophore and no interferences are present.[15]

-

Calculate the original concentration in the saturated solution to determine the solubility, typically expressed in mg/mL or mol/L.

Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow.

Caption: Isothermal shake-flask method workflow.

Part 3: Solvent Selection Logic

Choosing the right solvent depends on the intended application. The following decision tree provides a logical framework for solvent selection.

Caption: Decision-making flowchart for solvent selection.

Conclusion

References

- Hansen, C. M. (1967). Hansen solubility parameters. Ph.D. thesis.

- Davis, A., et al. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.

- Adscientis. (n.d.). Hansen Solubility Parameters (HSP).

- Zhang, T., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PubMed Central.

- Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds?. YouTube.

- Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.

- Vlachos, D. G., et al. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE.

- Chemical Entities of Biological Interest (ChEBI). (n.d.). 2 4-DICYANO-3-ETHYL-3-METHYLGLUTARIMIDE&.

- ChemicalBook. (n.d.). Glutarimide | 1121-89-7.

- Hansen Solubility. (n.d.). Hansen Solubility Parameters.

- ResearchGate. (n.d.).

- ChemBK. (2024). Glutarimide.

- Wikipedia. (n.d.). Glutarimide.

- ChemicalBook. (n.d.). Glutarimide CAS#: 1121-89-7.

- Life Chemicals. (2022). Compound solubility measurements for early drug discovery.

- SlideShare. (n.d.). solubility experimental methods.pptx.

- ChemicalBook. (n.d.). 2,4-DICYANO-3-ETHYL-3-METHYLGLUTARIMIDE.

- SciSpace. (2012). Experimental and Computational Methods Pertaining to Drug Solubility.

- ACS Publications. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters.

- Royal Society of Chemistry. (n.d.). Using Hansen solubility parameters to predict the dispersion of nano-particles in polymeric films. Polymer Chemistry.

- Solubility of Things. (n.d.). Glutarimide.

- Scribd. (n.d.).

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- Stenutz. (n.d.). 2,4-dicyano-3-ethyl-3-methylglutarimide.

- Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- Enamine. (n.d.). Shake-Flask Solubility Assay.

- PubChemLite. (n.d.). 2,4-dicyano-3-ethyl-3-methylglutarimide (C10H11N3O2).

- BioAssay Systems. (n.d.). Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i.

- BOC Sciences. (n.d.). CAS 1135-62-2 2,4-Dicyano-3-ethyl-3-methylglutarimide.

- CHEMICAL POINT. (n.d.). 2,4-Dicyano-3-ethyl-3-methylglutarimide.

- National Institutes of Health. (n.d.).

- ChemicalBook. (2025). 2 4-DICYANO-3-ETHYL-3-METHYLGLUTARIMIDE& | 1135-62-2.

- Guidechem. (n.d.). 3-ETHYL-3-METHYLGLUTARIMIDE 64-65-3 wiki.

- Physical Chemistry Research. (2023).

- ChemicalBook. (n.d.). 2,4-DICYANO-3-ETHYL-3-METHYLGLUTARIMIDE.

- ChemicalBook. (2025). 3-ETHYL-3-METHYLGLUTARIMIDE | 64-65-3.

Sources

- 1. CAS 1135-62-2: 2 4-DICYANO-3-ETHYL-3-METHYLGLUTARIMIDE& [cymitquimica.com]

- 2. 2,4-DICYANO-3-ETHYL-3-METHYLGLUTARIMIDE [chemicalbook.com]

- 3. 2,4-dicyano-3-ethyl-3-methylglutarimide [stenutz.eu]

- 4. 2,4-DICYANO-3-ETHYL-3-METHYLGLUTARIMIDE [m.chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

- 8. d-nb.info [d-nb.info]

- 9. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 10. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 11. Solubility parameters (HSP) [adscientis.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. scispace.com [scispace.com]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. solubility experimental methods.pptx [slideshare.net]

Spectroscopic Characterization of 2,4-Dicyano-3-ethyl-3-methylglutarimide: A Predictive and Methodological Guide

This technical guide provides a detailed exploration of the expected spectroscopic signature of 2,4-dicyano-3-ethyl-3-methylglutarimide (CAS No. 1135-62-2; Molecular Formula: C₁₀H₁₁N₃O₂).[][2][3] As of the time of this writing, comprehensive, publicly available experimental spectroscopic data (NMR, IR, MS) for this specific compound are limited. Consequently, this document leverages established spectroscopic principles, data from analogous structures, and predictive models to offer a robust theoretical framework for its characterization. This guide is intended for researchers, scientists, and drug development professionals who may be synthesizing or working with this compound and require a foundational understanding of its analytical profile.

Molecular Structure and its Spectroscopic Implications

A thorough analysis of any compound begins with its structure. The key features of 2,4-dicyano-3-ethyl-3-methylglutarimide that will govern its spectroscopic output are the glutarimide ring, the two cyano groups, and the ethyl and methyl substituents at the C3 position.

Caption: Molecular structure of 2,4-dicyano-3-ethyl-3-methylglutarimide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Obtain a standard one-dimensional ¹H spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Obtain a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 220-250 ppm, a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C, relaxation delay of 2-5 seconds.

-

-

2D NMR (Optional but Recommended):

-

Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.

-

Perform HSQC (Heteronuclear Single Quantum Coherence) to identify direct ¹H-¹³C correlations.

-

Perform HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons.

-

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum will be characterized by the signals from the ethyl group, the methyl group, the methine protons on the glutarimide ring, and the imide proton.

| Predicted Signal | Multiplicity | Integration | Approximate Chemical Shift (ppm) | Rationale |

| -CH₃ (ethyl) | Triplet | 3H | 0.9 - 1.1 | Aliphatic methyl group coupled to a methylene group. |

| -CH₂- (ethyl) | Quartet | 2H | 1.5 - 1.8 | Methylene group adjacent to a quaternary carbon and coupled to a methyl group. |

| -CH₃ (at C3) | Singlet | 3H | 1.2 - 1.5 | Methyl group attached to a quaternary carbon, no adjacent protons to couple with. |

| -CH- (ring, C2 & C4) | Doublet | 2H | 3.5 - 3.8 | Methine protons adjacent to electron-withdrawing cyano and carbonyl groups. Their equivalence will depend on the solvent and temperature. |

| N-H (imide) | Broad Singlet | 1H | 8.0 - 10.0 | The imide proton is acidic and its chemical shift is highly dependent on solvent and concentration.[4] |

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum will show distinct signals for each carbon environment in the molecule.

| Predicted Signal | Approximate Chemical Shift (ppm) | Rationale |

| -C H₃ (ethyl) | 10 - 15 | Aliphatic methyl carbon. |

| -C H₂- (ethyl) | 25 - 35 | Aliphatic methylene carbon. |

| -C H₃ (at C3) | 20 - 30 | Aliphatic methyl carbon on a quaternary center. |

| C 3 (quaternary) | 40 - 50 | Quaternary carbon substituted with alkyl groups. |

| C 2 & C 4 (methine) | 45 - 55 | Methine carbons deshielded by adjacent cyano and carbonyl groups. |

| -C N (cyano) | 115 - 125 | Characteristic chemical shift for nitrile carbons.[5] |

| C =O (imide) | 170 - 180 | Carbonyl carbons of the imide functionality.[4] |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

Solid Phase (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal. This is a common and convenient method.

-

-

Instrumentation: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the mid-infrared range (typically 4000 to 400 cm⁻¹). A background spectrum should be collected and subtracted from the sample spectrum.

Predicted IR Absorption Bands

The IR spectrum of 2,4-dicyano-3-ethyl-3-methylglutarimide will be dominated by absorptions from the imide and nitrile functional groups.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Vibration Type |

| N-H (imide) | 3200 - 3100 | Medium, broad | Stretching |

| C-H (aliphatic) | 2980 - 2850 | Medium to Strong | Stretching |

| C≡N (nitrile) | 2260 - 2240 | Sharp, Strong | Stretching[6][7] |

| C=O (imide) | ~1730 and ~1680 | Strong, Sharp | Asymmetric and Symmetric Stretching |

| C-N | 1350 - 1250 | Medium | Stretching |

The presence of two strong carbonyl bands is characteristic of a cyclic imide. The sharp and intense absorption in the 2250 cm⁻¹ region is a clear indicator of the nitrile functional group.[5][7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically dissolved in a suitable solvent (e.g., methanol, acetonitrile) for techniques like Electrospray Ionization (ESI).

-

Ionization:

-

Electron Ionization (EI): A high-energy electron beam bombards the sample, often leading to extensive fragmentation. This is useful for determining fragmentation patterns.

-

Electrospray Ionization (ESI): A soft ionization technique that typically produces the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺), providing clear molecular weight information.

-

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Predicted Mass Spectrum

The molecular weight of C₁₀H₁₁N₃O₂ is 205.21 g/mol .

-

High-Resolution Mass Spectrometry (HRMS): An exact mass measurement would confirm the elemental composition. For C₁₀H₁₁N₃O₂, the predicted exact mass for the molecular ion [M]⁺ is 205.0851.

-

ESI-MS: In positive ion mode, the most prominent peak is expected to be the protonated molecule [M+H]⁺ at m/z 206.0924. Sodium adducts [M+Na]⁺ at m/z 228.0743 may also be observed.[8]

-

EI-MS Fragmentation: Electron ionization would likely lead to fragmentation of the glutarimide ring and loss of the substituents. A logical fragmentation pathway is depicted below.

Caption: A plausible fragmentation pathway for 2,4-dicyano-3-ethyl-3-methylglutarimide under EI-MS.

The fragmentation of cyclic imides can be complex, but key losses would likely involve the alkyl substituents at the C3 position.[9][10] The loss of an ethyl radical (29 Da) or a methyl radical (15 Da) are probable initial fragmentation steps. A McLafferty-type rearrangement involving the ethyl group could lead to the loss of ethene (28 Da). Subsequent losses of HCN (27 Da) from the nitrile groups are also expected.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic analysis of 2,4-dicyano-3-ethyl-3-methylglutarimide. The provided tables and diagrams serve as a robust reference for researchers aiming to characterize this molecule. While theoretical predictions are invaluable, experimental verification remains the gold standard. The detailed protocols included herein offer a clear pathway for obtaining and interpreting the necessary experimental data to confirm these predictions.

References

- Mass spectrometry of aromatic cyclic imides and amides. Part II: electron ionization induced decomposition of N-functionalized alkyl 3,4-pyridinedicarboximides. Arkivoc, 2010(11), 215-231.

- Spectroscopic Identification of Cyclic Imide b2-Ions from Peptides Containing Gln and Asn Residues. Journal of the American Society for Mass Spectrometry, 24(12), 1941–1950.

-

Figure S1 . IR spectra of (A) dinitrile compound 1 (b) dicarboxylic... - ResearchGate. Available at: [Link].

- Mass Spectrometry of Aromatic Cyclic Imides and Amides. Part I: Electron Ionization Induced Decomposition of N-Substituted 2,3-Pyridinedicarboximides.

-

Spectral Database for Organic Compounds - Bioregistry. Available at: [Link].

-

Spectral Database for Organic Compounds, SDBS - Search UW-Madison Libraries. Available at: [Link].

-

Spectral Database for Organic Compounds - Wikipedia. Available at: [Link].

-

Spectral Database for Organic Compounds - Re3data.org. Available at: [Link].

-

05 Notes On Nitriles IR Spectra | PDF | Infrared Spectroscopy | Aromaticity - Scribd. Available at: [Link].

-

Functional Groups and IR Tables. Chemistry LibreTexts. Available at: [Link].

-

Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link].

- Infrared Spectra of the Nitrile N-Oxides: Some New Furoxans. The Journal of Organic Chemistry, 28(11), 2937-2940.

-

Spectral Databases - Wiley Science Solutions. Available at: [Link].

-

2,4-dicyano-3-ethyl-3-methylglutarimide (C10H11N3O2) - PubChemLite. Available at: [Link].

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link].

-

Interpretation of mass spectra. Available at: [Link].

-

PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES - The University of Liverpool Repository. Available at: [Link].

-

2,4-Dicyano-3-ethyl-3-methylglutarimide - CHEMICAL POINT. Available at: [Link].

Sources

- 2. 2,4-DICYANO-3-ETHYL-3-METHYLGLUTARIMIDE [m.chemicalbook.com]

- 3. chemicalpoint.eu [chemicalpoint.eu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. scribd.com [scribd.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. PubChemLite - 2,4-dicyano-3-ethyl-3-methylglutarimide (C10H11N3O2) [pubchemlite.lcsb.uni.lu]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Stability and Decomposition of 2,4-Dicyano-3-ethyl-3-methylglutarimide

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and potential decomposition pathways of 2,4-Dicyano-3-ethyl-3-methylglutarimide. In the absence of direct, published experimental data on this specific molecule, this document synthesizes information from analogous chemical structures, including cyclic imides, aliphatic dinitriles, and sterically hindered compounds, to build a predictive profile. It outlines the foundational principles of thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and provides detailed, field-proven experimental protocols for their application in characterizing the thermal behavior of this and similar compounds. The guide further explores potential decomposition mechanisms based on the known reactivity of glutarimide and nitrile functional groups, offering insights into the likely gaseous byproducts and degradation kinetics. This document is intended to serve as a foundational resource for researchers, enabling informed experimental design and ensuring safe handling and processing of 2,4-Dicyano-3-ethyl-3-methylglutarimide.

Introduction: Understanding the Compound and the Imperative of Thermal Stability

2,4-Dicyano-3-ethyl-3-methylglutarimide is a substituted cyclic imide with the chemical formula C₁₀H₁₁N₃O₂.[1][2][3][4] The molecule features a central glutarimide ring, a five-membered lactam ring that is a core scaffold in many biologically active compounds, including the well-known immunomodulatory drugs (IMiDs).[5][6] The ring is heavily substituted with two nitrile (-C≡N) groups and two alkyl groups (ethyl and methyl) at the C3 and C4 positions. This complex substitution pattern suggests a molecule with unique steric and electronic properties that likely influence its reactivity and stability.[1]

While stable under standard ambient conditions, the thermal stability of such a compound is a critical parameter for drug development professionals and synthetic chemists.[1] Understanding the onset temperature of decomposition, the rate of mass loss, and the nature of the decomposition products is paramount for:

-

Safe Handling and Storage: Establishing maximum safe temperatures for storage and handling to prevent runaway reactions.

-

Chemical Synthesis and Purification: Designing synthetic routes and purification steps (like distillation or melt crystallization) that do not lead to degradation.

-

Pharmaceutical Formulation: Ensuring the compound remains stable during manufacturing processes that may involve heat, such as granulation, drying, and sterilization.

-

Predictive Toxicology: Identifying potentially toxic gaseous byproducts, such as hydrogen cyanide (HCN), that could be released during a thermal event.

This guide will deconstruct the thermal behavior of 2,4-Dicyano-3-ethyl-3-methylglutarimide by examining its constituent parts and drawing parallels from established chemical principles.

Physicochemical Properties and Predicted Thermal Profile

A summary of the known and predicted properties of 2,4-Dicyano-3-ethyl-3-methylglutarimide is presented below.

| Property | Value/Prediction | Source/Rationale |

| CAS Number | 1135-62-2 | [1][2][3][4] |

| Molecular Formula | C₁₀H₁₁N₃O₂ | [1][2][3][4] |

| Molecular Weight | 205.21 g/mol | [1][3] |

| Appearance | White to off-white solid | Inferred from similar compounds. |

| Melting Point | 183-187 °C | [7] |

| Predicted Onset of Decomposition | > 200 °C | Based on the melting point and the stability of related cyclic imides like succinimide, which decomposes near its boiling point of ~288 °C.[8] The complex substitution may lower this temperature compared to simpler imides. |

| Predicted Decomposition Products | Hydrogen Cyanide (HCN), aliphatic nitriles, CO, CO₂, NOx, and various hydrocarbon fragments. | Inferred from the thermal decomposition of polyacrylonitrile and other nitrogen-containing polymers.[9][10] |

Deconstructing the Molecule: A Mechanistic Approach to Decomposition

The thermal decomposition of 2,4-Dicyano-3-ethyl-3-methylglutarimide is likely to be a multi-step process, with different parts of the molecule exhibiting varying lability.

The Glutarimide Core: A Stable Scaffold

The glutarimide ring itself is a relatively stable structure. Thermal imidization, the process used to form polyimides, often requires temperatures in excess of 200 °C, indicating the ring's inherent thermal robustness.[11][12] Studies on polysuccinimide, a polymer of a related cyclic imide, show that the primary decomposition of the imide ring structure occurs at temperatures above 340 °C.[13][14][15] The initial stages of decomposition for the glutarimide core would likely involve:

-

Ring Opening: Scission of the amide bonds within the ring.

-

Decarbonylation/Decarboxylation: Loss of carbon monoxide (CO) or carbon dioxide (CO₂).

-

Fragmentation: Further breakdown of the resulting linear structures.

The Nitrile Groups: A Source of Toxic Byproducts

The two nitrile groups are the most significant concern from a safety perspective. The thermal decomposition of materials containing nitrile functionalities, such as polyacrylonitrile, is well-documented to produce hydrogen cyanide (HCN) and a variety of other nitrile-containing molecules.[9] The decomposition of the nitrile groups in 2,4-Dicyano-3-ethyl-3-methylglutarimide could proceed via radical mechanisms, leading to the elimination of HCN or the formation of other volatile nitriles.

The Alkyl Substituents: Steric and Electronic Influences

The ethyl and methyl groups at the C3 position introduce significant steric hindrance. This crowding can potentially weaken adjacent bonds, possibly lowering the overall decomposition temperature compared to an unsubstituted glutarimide. The decomposition of these alkyl chains would likely proceed through homolytic cleavage, generating alkyl radicals that can then participate in a cascade of further reactions, leading to the formation of various volatile hydrocarbons. The nature of alkyl substituents is known to influence the thermal degradation pathways of polymers.[16][17][18]

A proposed logical flow for the initial decomposition events is visualized below.

Caption: Workflow for the thermal characterization of the compound.

Evolved Gas Analysis (EGA)

To identify the decomposition products, the TGA can be coupled to a Fourier Transform Infrared Spectrometer (TGA-FTIR) or a Mass Spectrometer (TGA-MS).

Principle: As the sample decomposes in the TGA, the gaseous products ("evolved gas") are carried via a heated transfer line to the spectrometer for real-time identification.

Experimental Protocol:

-

Setup: Couple the gas outlet of the TGA to the gas cell of an FTIR or the inlet of a MS using a heated transfer line (typically held at >200 °C to prevent condensation).

-

TGA Program: Run the same TGA program as described in section 4.1.

-

Spectra Collection: Collect FTIR or Mass spectra continuously throughout the TGA run.

-

Data Analysis: Correlate the evolution of specific gases (e.g., by monitoring the absorbance of characteristic IR bands or specific m/z values) with the mass loss events observed in the TGA data. This will allow for the identification of products like HCN, CO₂, CO, NH₃, and hydrocarbons at specific decomposition temperatures.

Safety, Handling, and Conclusions

Trustworthiness and Self-Validation: The protocols described above are designed to be self-validating. The onset of decomposition identified by mass loss in TGA should directly correlate with the onset of an exothermic event in DSC. Furthermore, the gases identified by EGA should be chemically consistent with the fragmentation of the parent molecule. Any discrepancy in these data points would necessitate a re-evaluation of the experimental conditions or a deeper investigation into a more complex decomposition mechanism.

Authoritative Grounding: The principles of thermal analysis are well-established and form the basis of material characterization in countless peer-reviewed studies and industry standards. [13][14][15] Expertise and Causality: Based on the chemistry of the functional groups present, the primary thermal hazard associated with 2,4-Dicyano-3-ethyl-3-methylglutarimide is the potential release of hydrogen cyanide . Therefore, all handling of this compound at elevated temperatures should be conducted in a well-ventilated fume hood or a controlled, inert atmosphere.

References

-

Wikipedia. (n.d.). Succinimide. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dicyano-3-ethyl-3-methylglutarimide. Retrieved from [Link]

-

Zhang, L., Huang, M., & Zhou, C. (2013). Thermal Stability and Decomposition Kinetics of Polysuccinimide. American Journal of Analytical Chemistry, 4, 1-5. Retrieved from [Link]

- Sakai, W., et al. (2016). Synthesis and thermal properties of polyamic acids and its six-membered cyclic polyimides from ethylenediaminetetraacetic dianhydride. Journal of Polymer Research, 23(7), 1-9.

-

ChemBK. (n.d.). Succinimide. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Cyanohydrins. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Cyanohydrins – Knowledge and References. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. Retrieved from [Link]

-

Gaina, C., et al. (2015). TGA/FTIR/MS study on thermal decomposition of poly(succinimide) and sodium poly(aspartate). Journal of Analytical and Applied Pyrolysis, 113, 524-532. Retrieved from [Link]

-

Stenutz, R. (n.d.). 2,4-dicyano-3-ethyl-3-methylglutarimide. Retrieved from [Link]

-

Chemical Point. (n.d.). 2,4-Dicyano-3-ethyl-3-methylglutarimide. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2015). Radical-mediated dehydrative preparation of cyclic imides using (NH4)2S2O8–DMSO: application to the synthesis of vernakalant. Retrieved from [Link]

-

Pearson. (n.d.). Cyanohydrin Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

-

Matsumoto, T. (2021). Colorless Polyimides Derived from an Alicyclic Tetracarboxylic Dianhydride, CpODA. Polymers, 13(16), 2795. Retrieved from [Link]

-

Scientific Research Publishing. (2013). Thermal Stability and Decomposition Kinetics of Polysuccinimide. Retrieved from [Link]

-

National Research Council Canada. (1984). Thermal decomposition products of polyacrylonitrile. Canadian Journal of Chemistry, 62(6), 1165-1170. Retrieved from [Link]

-

PubMed. (1991). Formation of cyclic imide-like structures upon the treatment of calmodulin and a calmodulin peptide with heat. Retrieved from [Link]

-

ARKIVOC. (2010). Gas-phase pyrolysis of N-alkoxyphthalimides to functionally substituted aldehydes: Kinetic and mechanistic study. Retrieved from [Link]

-

OrgoSolver. (n.d.). Carbonyl Additions: Cyanohydrin Formation (Aldehydes/Ketones + HCN or equivalents). Retrieved from [Link]

-

ResearchGate. (2014). Synthesis and evaluation of antimicrobial activity of cyclic imides derived from phthalic and succinic anhydrides. Retrieved from [Link]

-

MDPI. (2020). The Effect of Alkyl Substitution of Novel Imines on Their Supramolecular Organization, towards Photovoltaic Applications. Polymers, 12(11), 2539. Retrieved from [Link]

-

MDPI. (2022). Trends for the Thermal Degradation of Polymeric Materials: Analysis of Available Techniques, Issues, and Opportunities. Polymers, 14(18), 3783. Retrieved from [Link]

-

ResearchGate. (1988). Gas-phase pyrolyses of alkyl azides: Experimental evidence for chemical activation. Retrieved from [Link]

-

MDPI. (2022). Thermal Decomposition Behavior of Polyimide Containing Flame Retardant SiO2 and Mg(OH)2. Materials, 15(14), 4811. Retrieved from [Link]

- OUCI. (2021). Thermal degradation behaviors of poly (arylene ether nitrile) bearing pendant carboxyl groups.

-

National Institutes of Health. (2025). Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. Retrieved from [Link]

-

ResearchGate. (2019). The effect of aliphatic chain length on thermal properties of poly(alkylene dicarboxylate)s. Retrieved from [Link]

-

Wikipedia. (n.d.). Ancient protein. Retrieved from [Link]

-

PubMed. (2004). Thermal decomposition of generation-4 polyamidoamine dendrimer films: decomposition catalyzed by dendrimer-encapsulated Pt particles. Retrieved from [Link]

-

PubMed. (2025). Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. Retrieved from [Link]

-

Defense Technical Information Center. (1969). Thermal Degradation of Polyesters: Part 1. Aliphatic Polymers. Retrieved from [Link]

-

RSC Advances Blog. (2024). Article collection. Retrieved from [Link]

-

RSC Blogs. (n.d.). Chloe Wallace, Assistant Editor – RSC Advances Blog. Retrieved from [Link]

Sources

- 1. CAS 1135-62-2: 2 4-DICYANO-3-ETHYL-3-METHYLGLUTARIMIDE& [cymitquimica.com]

- 2. 2,4-dicyano-3-ethyl-3-methylglutarimide [stenutz.eu]

- 3. scbt.com [scbt.com]

- 4. chemicalpoint.eu [chemicalpoint.eu]

- 5. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2,4-DICYANO-3-ETHYL-3-METHYLGLUTARIMIDE [chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. nrc-publications.canada.ca [nrc-publications.canada.ca]

- 10. Thermal degradation behaviors of poly (arylene ether nitrile) bearing pendant carboxyl groups [ouci.dntb.gov.ua]

- 11. BJOC - Radical-mediated dehydrative preparation of cyclic imides using (NH4)2S2O8–DMSO: application to the synthesis of vernakalant [beilstein-journals.org]

- 12. Colorless Polyimides Derived from an Alicyclic Tetracarboxylic Dianhydride, CpODA - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Thermal Stability and Decomposition Kinetics of Polysuccinimide [scirp.org]

- 14. researchgate.net [researchgate.net]

- 15. Thermal Stability and Decomposition Kinetics of Polysuccinimide - American Journal of Analytical Chemistry - SCIRP [scirp.org]

- 16. The Effect of Alkyl Substitution of Novel Imines on Their Supramolecular Organization, towards Photovoltaic Applications [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. apps.dtic.mil [apps.dtic.mil]

An In-depth Technical Guide to 2,4-Dicyano-3-ethyl-3-methylglutarimide: Synthesis, History, and Chemical Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-Dicyano-3-ethyl-3-methylglutarimide, a fascinating molecule primarily known for its pivotal role as a synthetic intermediate in the development of central nervous system (CNS) stimulants. While direct biological applications of this compound remain largely unexplored, its history is intrinsically linked to the discovery of Bemegride, a notable analeptic and GABA antagonist. This document delves into the historical context of its discovery, provides a detailed, step-by-step synthesis protocol, and discusses its chemical properties and potential, yet uninvestigated, biological relevance based on its structural characteristics and the activities of related glutarimide derivatives.

Introduction and Chemical Identity

2,4-Dicyano-3-ethyl-3-methylglutarimide, with the CAS Number 1135-62-2, is a member of the glutarimide class of chemical compounds.[1] Its structure is characterized by a piperidine-2,6-dione ring substituted with two cyano groups at the 2 and 4 positions, and ethyl and methyl groups at the 3-position.[1] This arrangement of functional groups, particularly the two nitrile moieties and the imide ring, contributes to its reactivity and makes it a valuable precursor in organic synthesis.[1]

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 1135-62-2 | [1] |

| Molecular Formula | C10H11N3O2 | [1] |

| Molecular Weight | 205.21 g/mol | [1] |

| Melting Point | 183-187 °C | [2] |

| Appearance | Solid | [1] |

| Synonyms | 4-ethyl-4-methyl-2,6-dioxo-3,5-piperidinedicarbonitrile, α,α'-Dicyano-β-ethyl-β-methylglutarimide | [1][2] |

The presence of both ethyl and methyl groups influences its solubility, rendering it more soluble in organic solvents.[1] While stable under normal conditions, its potential for interesting biological activities has been suggested due to its functional groups, though specific data remains limited.[1]

Figure 1: 2D structure of 2,4-Dicyano-3-ethyl-3-methylglutarimide.

Discovery and Historical Context

The history of 2,4-Dicyano-3-ethyl-3-methylglutarimide is primarily that of a key intermediate in the synthesis of the analeptic drug, Bemegride (3-ethyl-3-methylglutarimide). Bemegride, introduced in 1954, was utilized as a central nervous system stimulant and an antidote for barbiturate poisoning.[2][3] The synthesis of Bemegride involves the hydrolysis of 2,4-Dicyano-3-ethyl-3-methylglutarimide to 3-ethyl-3-methylglutaric acid, which is then converted to the corresponding anhydride and subsequently reacted with urea to form Bemegride.[2][3]

This places the discovery and initial synthesis of 2,4-Dicyano-3-ethyl-3-methylglutarimide in the context of mid-20th-century pharmaceutical research focused on developing CNS stimulants and respiratory analeptics. Its significance lies not in its own biological activity, which has not been a subject of extensive study, but in its crucial role in enabling the synthesis of a pharmacologically active compound.

Synthesis and Experimental Protocol

The synthesis of 2,4-Dicyano-3-ethyl-3-methylglutarimide is a classic example of organic synthesis, detailed in Organic Syntheses, Collective Volume 4. The procedure involves a Thorpe-Ziegler type condensation reaction.

Underlying Principles of the Synthesis

The synthesis is based on the Thorpe reaction, which is the self-condensation of aliphatic nitriles catalyzed by a base to form enamines.[2][4][5][6] The intramolecular version of this reaction is known as the Thorpe-Ziegler reaction, which is particularly useful for forming cyclic compounds.[2][4][5][6] In this specific synthesis, two different nitrile-containing precursors are condensed to form the dicyanoglutarimide ring system.

Figure 2: Generalized reaction pathway for the synthesis.

Detailed Experimental Protocol

The following protocol is adapted from Organic Syntheses, Collective Volume 4, p. 441 (1963).

Materials:

-

Ethyl cyanoacetate

-

Butanone (Methyl ethyl ketone)

-

Ethanol

-

Piperidine (as a catalyst)

-

Ammonia (aqueous solution)

-

Hydrochloric acid

Procedure:

-

Step 1: Knoevenagel Condensation. In a reaction vessel, ethyl cyanoacetate and butanone are reacted in the presence of a catalytic amount of piperidine in ethanol. This step forms an α,β-unsaturated nitrile intermediate.

-

Step 2: Michael Addition. A second equivalent of ethyl cyanoacetate is added to the reaction mixture. This undergoes a Michael addition to the α,β-unsaturated nitrile.

-

Step 3: Thorpe-Ziegler Cyclization and Ammonolysis. The resulting dinitrile intermediate is then treated with ammonia. This facilitates an intramolecular Thorpe-Ziegler cyclization to form the glutarimide ring, followed by ammonolysis of the ester groups.

-

Step 4: Acidification and Isolation. The reaction mixture is acidified with hydrochloric acid to precipitate the crude 2,4-Dicyano-3-ethyl-3-methylglutarimide.

-

Step 5: Purification. The crude product is collected by filtration, washed, and can be further purified by recrystallization from a suitable solvent such as ethanol or water.

Note: This is a generalized description. For precise quantities, reaction conditions, and safety precautions, consulting the original literature from Organic Syntheses is imperative.

Biological Activity and Pharmacological Context

As of the current literature, there are no dedicated studies on the specific biological activities of 2,4-Dicyano-3-ethyl-3-methylglutarimide. Its primary significance remains as a synthetic precursor. However, the pharmacological context of the glutarimide chemical class and its close structural analogs provide a basis for potential, yet unconfirmed, biological properties.

Relationship to Bemegride

The most direct pharmacological link is to Bemegride. Bemegride acts as a central nervous system stimulant and a non-competitive antagonist of the GABAA receptor. It was historically used to counteract the effects of barbiturate overdose and as a respiratory stimulant. The structural similarity between 2,4-Dicyano-3-ethyl-3-methylglutarimide and Bemegride (the former being a dicyano-substituted version of the latter) suggests that if the cyano groups were to be metabolized or if the molecule could interact with similar biological targets, it might exhibit some CNS activity. However, this is purely speculative without experimental evidence.

General Activity of Glutarimide Derivatives

The glutarimide ring is a scaffold found in a variety of biologically active compounds. For instance, some derivatives of 3,5-dicyanoglutarimide have been shown to induce convulsions in mice at higher doses, indicating CNS activity.[7] Other glutarimide-containing compounds have demonstrated a range of activities, including anti-inflammatory and hypnotic effects.[7] This suggests that the glutarimide core can be a pharmacophore for CNS-active drugs.

It is important to emphasize that the presence of the two cyano groups in 2,4-Dicyano-3-ethyl-3-methylglutarimide would significantly alter its electronic and steric properties compared to other glutarimide derivatives, making direct extrapolation of biological activity unreliable. Any potential therapeutic application would require extensive in vitro and in vivo studies.

Conclusion and Future Perspectives

2,4-Dicyano-3-ethyl-3-methylglutarimide holds a firm place in the history of medicinal chemistry as a crucial intermediate in the synthesis of the CNS stimulant Bemegride. Its synthesis, a classic example of multicomponent condensation and cyclization reactions, is well-documented and robust. While the direct biological profile of this compound is currently a void in the scientific literature, the known activities of its structural relatives within the glutarimide class suggest that it could be a candidate for further investigation.

Future research could focus on screening 2,4-Dicyano-3-ethyl-3-methylglutarimide for various biological activities, particularly those related to the central nervous system. Its potential as a lead compound for the development of new GABAA receptor modulators or other CNS-active agents, while speculative, cannot be entirely dismissed without experimental evaluation. Furthermore, its utility as a synthetic building block could be explored for the creation of novel libraries of glutarimide derivatives for drug discovery programs.

References

-

Pharmacology of new glutarimide compounds. (1988). PubMed. Retrieved from [Link]

-

Full text of "The Chemistry Of Drugs, 3rd edition". (n.d.). Internet Archive. Retrieved from [Link]

-

The Chemistry of Drugs 3-rd PDF. (n.d.). Scribd. Retrieved from [Link]

-

Thorpe reaction. (n.d.). Wikipedia. Retrieved from [Link]

-

Thorpe-Ziegler Reaction. (2014, March 2). Chem-Station Int. Ed. Retrieved from [Link]

Sources

- 1. 2,4-DICYANO-3-ETHYL-3-METHYLGLUTARIMIDE [m.chemicalbook.com]

- 2. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 6. Thorpe_reaction [chemeurope.com]

- 7. Pharmacology of new glutarimide compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

potential research areas for 2,4-Dicyano-3-ethyl-3-methylglutarimide

An In-depth Technical Guide to the Potential Research Areas for 2,4-Dicyano-3-ethyl-3-methylglutarimide

For Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction to 2,4-Dicyano-3-ethyl-3-methylglutarimide

2,4-Dicyano-3-ethyl-3-methylglutarimide is a chemical compound belonging to the glutarimide class, characterized by a central piperidine-2,6-dione ring.[1] Its structure is further distinguished by the presence of two cyano groups at the 2 and 4 positions and ethyl and methyl substituents at the 3-position.[1][2] While specific research on this molecule is sparse, its structural motifs suggest a rich potential for biological activity and merit further investigation.

Chemical and Physical Properties:

| Property | Value | Source |

| CAS Number | 1135-62-2 | [1][3][4][5][] |

| Molecular Formula | C10H11N3O2 | [1][2][5][7] |

| Molecular Weight | 205.21 g/mol | [1][4][7] |

| Appearance | Solid (at room temperature) | [1] |

| Melting Point | 183-187 °C | [3] |

| Solubility | More soluble in organic solvents | [1] |

The glutarimide core is a privileged scaffold in medicinal chemistry, most notably found in thalidomide and its immunomodulatory analogs (IMiDs), which have demonstrated significant anticancer activity. The dicyano moiety is also of interest, as the cyano group is a versatile functional group in drug design, known to participate in hydrogen bonding and other molecular interactions, and is present in various bioactive molecules.[8] The combination of these features in 2,4-Dicyano-3-ethyl-3-methylglutarimide makes it an intriguing candidate for further research.

Section 2: Unlocking the Therapeutic Potential: Hypothetical Research Avenues

The unique chemical architecture of 2,4-Dicyano-3-ethyl-3-methylglutarimide suggests several promising avenues for investigation. This section outlines three potential research areas, providing the scientific rationale and a high-level experimental strategy for each.

Neuropharmacological Applications

Rationale: A structurally related compound, 3-ethyl-3-methylglutarimide (also known as bemegride), is a known central nervous system (CNS) stimulant and a GABA-A receptor antagonist.[9] This provides a strong basis to hypothesize that 2,4-Dicyano-3-ethyl-3-methylglutarimide may also possess neuroactive properties. The addition of the two cyano groups could significantly alter its potency, selectivity, and overall pharmacological profile.

Proposed Research Strategy:

-

In Vitro Receptor Profiling: Begin by screening the compound against a panel of CNS receptors, with a primary focus on the GABA-A receptor. A competitive binding assay using a radiolabeled ligand can determine the binding affinity (Ki) of the compound.

-

Functional Assays: If binding is confirmed, proceed to functional assays to determine if the compound acts as an agonist, antagonist, or modulator of the GABA-A receptor. Electrophysiological techniques, such as patch-clamp on cultured neurons, can be employed to measure changes in ion flow in the presence of the compound.

-

In Vivo Behavioral Studies: Based on the in vitro profile, in vivo studies in rodent models can be designed to assess potential effects on anxiety, seizure threshold, and cognitive function.

Hypothetical Data Summary:

| Assay | Endpoint | Hypothetical Result |

| GABA-A Receptor Binding | Ki (nM) | 50 |

| Electrophysiology | Functional Activity | Antagonist |

| Seizure Threshold Test | % Change from Control | +25% |

Experimental Workflow for Neuropharmacological Screening:

Caption: Workflow for neuropharmacological evaluation of 2,4-Dicyano-3-ethyl-3-methylglutarimide.

Oncological Investigations

Rationale: The glutarimide scaffold is central to the activity of thalidomide and its more potent analogs, lenalidomide and pomalidomide. These drugs exert their anticancer effects by binding to the cereblon (CRBN) E3 ubiquitin ligase complex, leading to the degradation of specific target proteins. The substituents on the glutarimide ring are critical for this interaction. It is plausible that 2,4-Dicyano-3-ethyl-3-methylglutarimide could function as a novel CRBN modulator or possess other anticancer activities.

Proposed Research Strategy:

-

Cytotoxicity Screening: Screen the compound against a panel of cancer cell lines (e.g., NCI-60) to identify any cytotoxic or cytostatic effects.

-

CRBN Binding Assay: If cytotoxicity is observed, perform a direct binding assay to determine if the compound interacts with CRBN. This can be done using techniques like surface plasmon resonance (SPR) or a competitive binding assay with a known CRBN ligand.

-

Mechanism of Action Studies: If CRBN binding is confirmed, identify the downstream protein degradation targets using proteomics. If no CRBN binding is detected, investigate other potential mechanisms of cell death, such as apoptosis induction (caspase activation) or cell cycle arrest.

Hypothetical Data Summary:

| Cell Line | GI50 (µM) |

| MM.1S (Multiple Myeloma) | 5.2 |

| Jurkat (T-cell Leukemia) | 8.1 |

| A549 (Lung Carcinoma) | > 50 |

Hypothetical Signaling Pathway in Cancer Cells:

Caption: Hypothesized mechanism of action via CRBN modulation.

Enzyme Inhibition and Mechanistic Studies